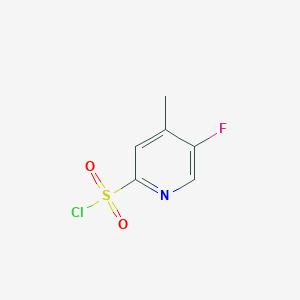
5-Fluoro-4-methylpyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of selective fluorination reactions, where fluorine is introduced into the pyridine ring using fluorinating agents such as Selectfluor® . The methyl group can be introduced through Friedel-Crafts alkylation, and the sulfonyl chloride group can be added using sulfonyl chloride reagents under appropriate reaction conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-4-methylpyridine-2-sulfonyl chloride may involve optimized and scalable synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-methylpyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and palladium catalysts for coupling reactions. Typical reaction conditions involve controlled temperatures, solvents, and reaction times to achieve optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, oxidized or reduced sulfur compounds, and coupled products with various functional groups .
Applications De Recherche Scientifique
5-Fluoro-4-methylpyridine-2-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methylpyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The fluorine atom and methyl group on the pyridine ring influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Fluoro-4-methylpyridine-2-sulfonyl chloride include other fluorinated pyridines such as:
- 2-Fluoro-5-methylpyridine
- 4-Fluoro-2-methylpyridine
- 5-Fluoro-6-methylpyridine-2-sulfonyl chloride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the sulfonyl chloride group makes it a versatile reagent for various chemical transformations, while the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogues .
Propriétés
Formule moléculaire |
C6H5ClFNO2S |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
5-fluoro-4-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-6(12(7,10)11)9-3-5(4)8/h2-3H,1H3 |
Clé InChI |
GWMULZXBCMCPCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)
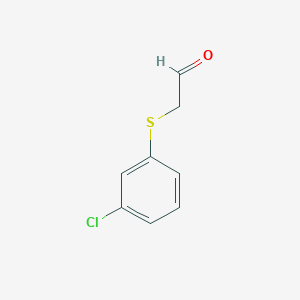


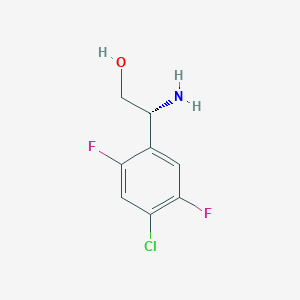
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
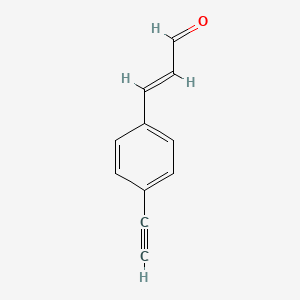
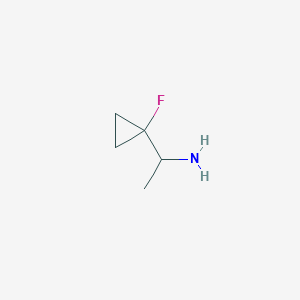
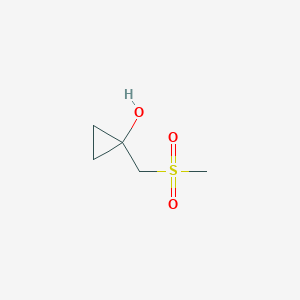
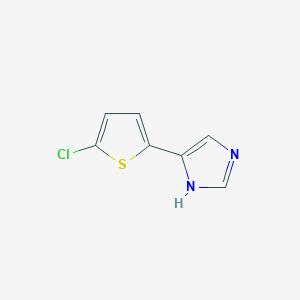
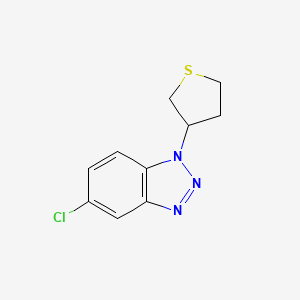

![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
